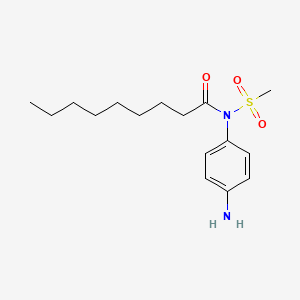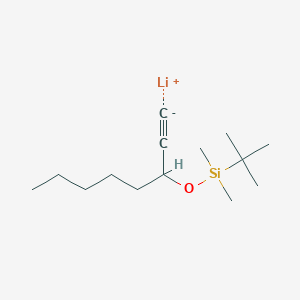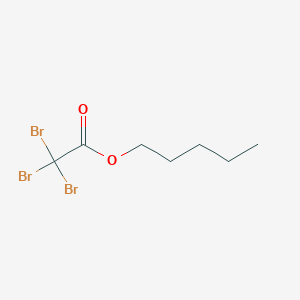![molecular formula C16H13AsN2O11S2 B14604208 3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid CAS No. 61102-74-7](/img/structure/B14604208.png)
3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid involves the reaction of 2-arsonophenylhydrazine with 5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid . The reaction typically occurs under slightly acidic conditions and is soluble in alcohol and semi-soluble in water .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pH conditions. The product is then purified through filtration and chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the arsonophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions include various oxidation states of arsenic and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid involves its ability to form specifically colored metal ion complexes in aqueous media . The compound reacts with calcium ions to produce a color change, which can be measured spectrophotometrically . This reaction occurs under slightly acidic conditions and is highly specific for calcium .
Comparación Con Compuestos Similares
Similar Compounds
Arsenazo I: Another metallochrome indicator used for detecting calcium and other metal ions.
Arsenazo II: Similar to Arsenazo III but with different spectral properties and applications.
Uniqueness
3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid is unique due to its high specificity for calcium and its ability to produce absorbance peaks in the 600-660 nm range . This makes it particularly useful for detecting calcium levels in biological samples .
Propiedades
Número CAS |
61102-74-7 |
|---|---|
Fórmula molecular |
C16H13AsN2O11S2 |
Peso molecular |
548.3 g/mol |
Nombre IUPAC |
3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C16H13AsN2O11S2/c20-13-6-8(31(25,26)27)5-9-14(32(28,29)30)7-12(16(21)15(9)13)19-18-11-4-2-1-3-10(11)17(22,23)24/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) |
Clave InChI |
XWTFKMWJYXDNAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=CC(=C3C=C(C=C(C3=C2O)O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
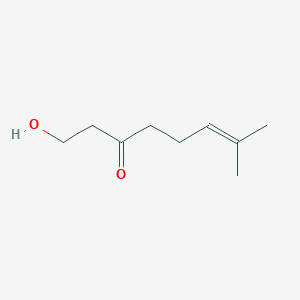


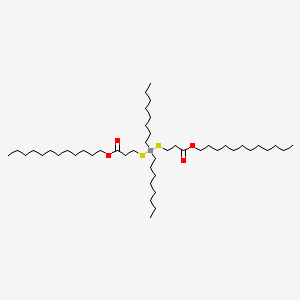
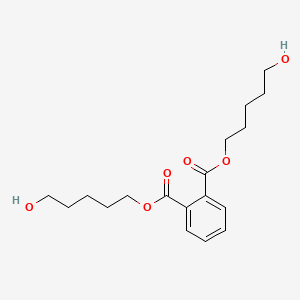
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)

